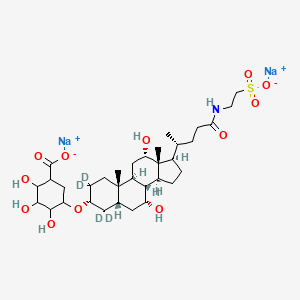

Taurocholic acid-3-o-glucuronide-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C33H53NNa2O12S |

|---|---|

Molekulargewicht |

737.8 g/mol |

IUPAC-Name |

disodium;2,3,4-trihydroxy-5-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C33H55NO12S.2Na/c1-16(4-7-26(37)34-10-11-47(43,44)45)20-5-6-21-27-22(15-25(36)33(20,21)3)32(2)9-8-18(12-17(32)13-23(27)35)46-24-14-19(31(41)42)28(38)30(40)29(24)39;;/h16-25,27-30,35-36,38-40H,4-15H2,1-3H3,(H,34,37)(H,41,42)(H,43,44,45);;/q;2*+1/p-2/t16-,17+,18-,19?,20-,21+,22+,23-,24?,25+,27+,28?,29?,30?,32+,33-;;/m1../s1/i8D2,12D2;; |

InChI-Schlüssel |

KWHLHCLAIUPTQI-XGVWZNGESA-L |

Isomerische SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1OC5CC(C(C(C5O)O)O)C(=O)[O-])([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)O)C)[2H].[Na+].[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5CC(C(C(C5O)O)O)C(=O)[O-])C)O)O)C.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Taurocholic acid-3-o-glucuronide-d4 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Taurocholic acid-3-o-glucuronide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological role, and analytical methodologies related to this compound. This deuterated metabolite of a primary bile acid is a critical tool in metabolic research and drug development, primarily utilized as an internal standard for mass spectrometry-based quantification.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of Taurocholic acid-3-o-glucuronide. The introduction of four deuterium (B1214612) atoms creates a stable, heavier isotopologue of the parent molecule, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. The glucuronidation occurs at the 3-hydroxyl group of the steroid nucleus.

Below is a comparative summary of the key chemical properties of Taurocholic acid and its relevant derivatives.

| Property | Taurocholic Acid | Taurocholic Acid-d4 (Sodium Salt) | Taurocholic Acid-3-O-β-glucuronide | This compound (Disodium Salt) |

| Molecular Formula | C26H45NO7S[1] | C26H40D4NNaO7S[2] | C32H53NO13S[3] | C33H49D4NNa2O12S[4] |

| Molecular Weight | 515.7 g/mol [1] | 541.71 g/mol [2] | 691.83 g/mol [3] | 737.84 g/mol [4] |

| CAS Number | 81-24-3[5] | 2410279-93-3[6] | 99794-76-0[3] | Not available |

| Appearance | Crystalline solid[7] | White to off-white solid[2] | Solid (assumed) | Solid (assumed) |

| Solubility | Soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2)[6] | Soluble in DMSO (assumed) | Soluble in DMSO (assumed) | Soluble in DMSO (assumed) |

| Storage | -20°C[6] | -20°C, sealed, away from moisture[2] | Refer to MSDS[3] | -20°C (assumed) |

Biological Context: The Role of Glucuronidation

Glucuronidation is a critical phase II metabolic pathway that detoxifies a wide array of endogenous and xenobiotic compounds, including bile acids.[8] This process, catalyzed by the family of uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, involves the conjugation of a hydrophilic glucuronic acid moiety to the hydrophobic bile acid.[9] This enzymatic modification increases the water solubility of bile acids, thereby reducing their potential cytotoxicity and facilitating their elimination from the body, primarily through urine.[10][11] In cholestatic conditions, where bile flow is impaired, glucuronidation becomes an increasingly important detoxification route to mitigate liver injury caused by the accumulation of toxic bile acids.[8]

Caption: Metabolic conversion of Taurocholic acid to its glucuronide.

Bile Acid Signaling Pathways

Bile acids are not merely detergents for fat absorption; they are also crucial signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] They exert these effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5.[13][14] Activation of FXR in the liver and intestine initiates a negative feedback loop that represses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[15] TGR5 activation, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion.[12]

Caption: Simplified overview of FXR and TGR5 signaling pathways.

Experimental Protocols and Methodologies

Conceptual Synthesis Workflow

The synthesis of this compound is a multi-step process that involves the chemical synthesis of the parent compound, followed by enzymatic or chemical glucuronidation, and would typically be performed by specialized chemical suppliers. A conceptual workflow is outlined below.

Caption: High-level workflow for the synthesis of the target compound.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is primarily used as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart in complex biological matrices. Below is a representative protocol for the analysis of bile acids in human serum.

Objective: To quantify Taurocholic acid-3-o-glucuronide in human serum using a stable isotope dilution LC-MS/MS method.

Materials:

-

Human serum samples

-

This compound (Internal Standard, IS)

-

Taurocholic acid-3-o-glucuronide (Analytical Standard)

-

Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Formic acid, Ammonium (B1175870) acetate

-

Protein precipitation plates or microcentrifuge tubes

Procedure:

-

Preparation of Standards and Internal Standard:

-

Prepare a stock solution of the analytical standard and the internal standard (this compound) in methanol.

-

Create a series of calibration standards by spiking the analytical standard into a surrogate matrix (e.g., charcoal-stripped serum) over the desired concentration range.

-

Prepare a working solution of the internal standard in the protein precipitation solvent (e.g., acetonitrile).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw serum samples on ice.

-

To 50 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (this compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Taurocholic acid-3-o-glucuronide: Precursor ion (Q1) m/z 690.4 → Product ion (Q3) m/z 514.3 (loss of glucuronide) or another characteristic fragment.

-

This compound (IS): Precursor ion (Q1) m/z 694.4 → Product ion (Q3) m/z 518.3. (Note: Specific MRM transitions must be optimized experimentally.)

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a specialized and invaluable tool for researchers in the fields of metabolomics, drug metabolism, and clinical chemistry. Its utility as an internal standard enables the precise and accurate quantification of its endogenous analogue, facilitating studies into the role of bile acid metabolism in health and diseases such as cholestasis, non-alcoholic fatty liver disease, and metabolic syndrome. A thorough understanding of its chemical properties, biological context, and analytical application is essential for its effective use in a research setting.

References

- 1. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Taurocholic Acid | CAS 81-24-3 | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid-activated transcription factors control bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis of Deuterated Taurocholic Acid Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated taurocholic acid glucuronide, a critical internal standard for mass spectrometry-based quantification in drug metabolism and clinical diagnostics. Given the absence of a direct, single-protocol synthesis in publicly available literature, this document outlines a strategic, multi-step approach, combining established methodologies for the deuteration of bile acids and their subsequent glucuronidation. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

Taurocholic acid, a primary conjugated bile acid, plays a pivotal role in lipid digestion and absorption.[1][2] Its metabolism, including glucuronidation, is of significant interest in studying liver function, cholestatic diseases, and drug-induced liver injury.[3][4][5] Stable isotope-labeled internal standards, such as deuterated taurocholic acid glucuronide, are indispensable for accurate quantification of their endogenous counterparts in complex biological matrices using mass spectrometry.[6][7] These standards correct for variations in sample preparation and instrument response, ensuring high precision and accuracy in analytical methods.[8]

This guide proposes a robust two-stage synthetic strategy:

-

Preparation of Deuterated Taurocholic Acid (Taurocholic Acid-d4): This section will detail a method for introducing deuterium (B1214612) atoms into the cholic acid backbone before its conjugation with taurine (B1682933).

-

Glucuronidation of Deuterated Taurocholic Acid: This section will explore both enzymatic and chemical approaches to attach a glucuronic acid moiety to the deuterated taurocholic acid precursor.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the deuteration of a suitable cholic acid derivative, followed by conjugation with taurine to yield deuterated taurocholic acid. The final step involves the glucuronidation of this intermediate.

Caption: Proposed synthetic pathway for deuterated taurocholic acid glucuronide.

Experimental Protocols

Stage 1: Synthesis of Deuterated Taurocholic Acid (Taurocholic Acid-d4)

The preparation of deuterated cholic acid can be achieved by enolization in a deuterated medium followed by reduction with a deuterated reducing agent.[8] This method introduces deuterium atoms at specific positions of the steroid nucleus.

Materials:

-

Methyl 3-oxo-7α,12α-dihydroxy-5β-cholanoate (or other suitable cholic acid precursor)

-

Deuterated methanol (B129727) (MeOD)

-

Sodium deuteroxide (NaOD) in D₂O

-

Sodium borodeuteride (NaBD₄)

-

Taurine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)

Protocol:

-

Deuteration of Cholic Acid Precursor:

-

Dissolve the cholic acid precursor in deuterated methanol.

-

Add a solution of sodium deuteroxide in D₂O and stir the mixture at room temperature to facilitate enolization and deuterium exchange.

-

Cool the reaction mixture and add sodium borodeuteride in portions to reduce the keto group.

-

Acidify the reaction mixture and extract the deuterated cholic acid derivative.

-

Purify the product using column chromatography on silica gel.

-

-

Conjugation with Taurine:

-

Activate the carboxylic acid group of the deuterated cholic acid derivative using EDC and NHS in DMF.

-

Add taurine to the reaction mixture and stir until the reaction is complete.

-

Purify the resulting deuterated taurocholic acid (taurocholic acid-d4) by chromatography or recrystallization.

-

Stage 2: Glucuronidation of Taurocholic Acid-d4

Glucuronidation can be performed either enzymatically, which offers high regioselectivity, or chemically, which may be more scalable.

This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo.[3][9][10] UGT1A3 and UGT2A1/2A2 have been identified as being active in bile acid glucuronidation.[3][9]

Experimental Workflow for Enzymatic Synthesis:

Caption: Workflow for enzymatic synthesis of deuterated taurocholic acid glucuronide.

Materials:

-

Taurocholic acid-d4

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Microsomes from cells expressing a suitable UGT isoform (e.g., recombinant human UGT1A3)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Acetonitrile or methanol

Protocol:

-

Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, taurocholic acid-d4, and the UGT-containing microsomes.

-

Initiate the reaction by adding UDPGA.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 1-4 hours).

-

Terminate the reaction by adding cold acetonitrile or methanol.

-

Centrifuge the mixture to pellet the protein.

-

Collect the supernatant and purify the deuterated taurocholic acid glucuronide using high-performance liquid chromatography (HPLC).

Chemical synthesis offers an alternative to enzymatic methods and typically involves the coupling of a protected glucuronic acid donor with the deuterated taurocholic acid.[11]

Materials:

-

Taurocholic acid-d4

-

Protected glucuronic acid donor (e.g., benzyl (B1604629) 2,3,4-tri-O-benzyl-D-glucopyranuronate)

-

Coupling agent (e.g., triphenylphosphine (B44618) and diisopropyl azodicarboxylate for Mitsunobu reaction)

-

Anhydrous solvent (e.g., THF)

-

Palladium on charcoal (Pd/C) for deprotection

-

Hydrogen gas

Protocol:

-

Dissolve taurocholic acid-d4 and the protected glucuronic acid donor in an anhydrous solvent.

-

Add the coupling agents to initiate the condensation reaction.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, purify the protected conjugate by column chromatography.

-

Remove the protecting groups by catalytic hydrogenation (e.g., using Pd/C and H₂).

-

Purify the final product, deuterated taurocholic acid glucuronide, by HPLC.

Data Presentation

Characterization Data

The synthesized deuterated taurocholic acid glucuronide should be thoroughly characterized to confirm its identity and purity.

| Analytical Technique | Parameter | Expected Outcome |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | Corresponds to the calculated molecular weight of deuterated taurocholic acid glucuronide. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation Pattern | Shows characteristic fragments of both the taurocholic acid-d4 and glucuronic acid moieties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C Spectra | Confirms the chemical structure and the position of the glucuronide linkage. The absence of certain proton signals will confirm deuteration. |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥95% |

Quantitative Data from Enzymatic Synthesis

The efficiency of the enzymatic synthesis can be evaluated by determining the kinetic parameters.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A3 | Chenodeoxycholic Acid | 10.6 - 18.6[3] | To be determined experimentally |

| UGT2A1 | Lithocholic Acid | 102.2 ± 14.3[9] | To be determined experimentally |

| UGT2A2 | Cholic Acid | >2.4 mM[9] | To be determined experimentally |

| UGT of choice | Taurocholic Acid-d4 | To be determined experimentally | To be determined experimentally |

Note: Kinetic parameters for taurocholic acid-d4 with specific UGTs would need to be determined experimentally.

Signaling and Metabolic Pathways

Taurocholic acid is a key signaling molecule that activates nuclear receptors like the farnesoid X receptor (FXR).[4][7] Glucuronidation is a detoxification pathway that reduces the biological activity of bile acids and facilitates their elimination.[3][5]

Caption: Simplified overview of taurocholic acid signaling and glucuronidation.

Conclusion

This technical guide provides a feasible and detailed framework for the synthesis of deuterated taurocholic acid glucuronide. By combining established methods for deuteration and glucuronidation, researchers can produce this essential internal standard for advanced analytical applications. The provided protocols and workflows are intended to serve as a foundation for the development of a robust and reproducible synthetic procedure in a laboratory setting. Further optimization of reaction conditions and purification strategies may be required to achieve the desired yield and purity for specific applications.

References

- 1. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Taurocholic acid (HMDB0000036) [hmdb.ca]

- 3. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of the human bile acid UDP-glucuronosyltransferase 1A3 by the farnesoid X receptor and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Glucuronidation for Hepatic Detoxification and Urinary Elimination of Toxic Bile Acids during Biliary Obstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Deuterated Bile Acids MaxSpec® Discovery Mixture - Amino Acids - CAT N°: 33506 [bertin-bioreagent.com]

- 8. tandfonline.com [tandfonline.com]

- 9. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis and chemical synthesis of carboxyl-linked glucuronide of lithocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Bile Acid Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acid homeostasis is a critical physiological process, and its dysregulation is implicated in various liver and metabolic diseases. Glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), represents a key pathway in the detoxification and elimination of bile acids. This technical guide provides an in-depth overview of the biological functions of bile acid glucuronidation, focusing on its role in maintaining bile acid homeostasis, mitigating cytotoxicity, and its regulation by key nuclear receptors. This document summarizes quantitative data on enzyme kinetics, details essential experimental protocols, and visualizes the complex signaling pathways governing this vital process.

Core Functions of Bile Acid Glucuronidation

Bile acid glucuronidation serves two primary biological functions:

-

Detoxification and Elimination: Bile acids, particularly hydrophobic species like lithocholic acid (LCA), chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA), can be cytotoxic at high concentrations.[1][2] Glucuronidation increases the water solubility of these bile acids, transforming them into less toxic and more readily excretable metabolites.[1][3] This process is especially crucial in cholestatic conditions, where the accumulation of bile acids can lead to liver damage.[1][2][4] Glucuronidated bile acids are transported out of the liver into the systemic circulation for subsequent renal excretion.[2][5]

-

Regulation of Bile Acid Signaling: Bile acids act as signaling molecules by activating nuclear receptors, most notably the farnesoid X receptor (FXR).[4][6][7][8][9] Glucuronidation can modulate this signaling. For instance, the glucuronidation of CDCA to CDCA-24-glucuronide has been shown to reduce its ability to activate FXR, suggesting a feedback mechanism to control bile acid-mediated gene regulation.[10][11]

UDP-Glucuronosyltransferases (UGTs) Involved in Bile Acid Glucuronidation

Several UGT isoforms have been identified as key players in bile acid glucuronidation in humans. These are primarily located in the liver and gastrointestinal tract. The major isoforms and their primary bile acid substrates are summarized below.

Table 1: Major Human UGT Isoforms and Their Role in Bile Acid Glucuronidation

| UGT Isoform | Primary Bile Acid Substrates | Location of Glucuronidation | Reference |

| UGT1A3 | Chenodeoxycholic acid (CDCA) | Acyl (C-24) | [10][11] |

| UGT1A4 | Lithocholic acid (LCA), CDCA | Ether (C-3) | [5] |

| UGT2B4 | Hyodeoxycholic acid (HDCA) | Ether (C-6) | [5] |

| UGT2B7 | CDCA, LCA | Ether (C-3) | [5] |

| UGT2A1 | LCA, CDCA, Deoxycholic acid (DCA), Hyocholic acid (HCA), HDCA | Acyl (C-24), Ether (C-3) | [2][12][13][14] |

| UGT2A2 | Cholic acid (CA), CDCA, HDCA, LCA, HCA | Acyl (C-24), Ether (C-6) | [2][12][13][14] |

Quantitative Analysis of UGT Activity

The efficiency of bile acid glucuronidation by different UGT isoforms can be quantified by determining their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).

Table 2: Kinetic Parameters of Recombinant Human UGTs for Bile Acid Glucuronidation

| UGT Isoform | Bile Acid Substrate | Glucuronide Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A3 | CDCA | CDCA-24G | 10.6 - 18.6 | - | [10][11] |

| UGT2A1 | LCA | LCA-3G | 102.2 ± 14.3 | - | [2][12][14] |

| UGT2A1 | DCA | DCA-24G | 2400 ± 1200 | - | [2][12][14] |

| UGT2A1 | HDCA | HDCA-6G | - | 45.1 ± 3.3 | [12] |

| UGT2A1 | HDCA | HDCA-24G | - | 805.1 ± 38.3 | [12] |

| UGT2A2 | CA | CA-24G | 3400 ± 2900 | - | [2][12][14] |

| UGT2A2 | CDCA | CDCA-24G | 100 - 400 | - | [2][12][14] |

Note: '-' indicates data not provided in the cited source.

Regulation of Bile Acid Glucuronidation by Nuclear Receptors

The expression of UGT genes involved in bile acid metabolism is tightly regulated by a network of nuclear receptors that sense the levels of bile acids and other lipids.

Farnesoid X Receptor (FXR)

FXR is a key transcriptional regulator of bile acid homeostasis.[6][7][8][9] When activated by bile acids, FXR induces the expression of genes involved in bile acid transport and detoxification. FXR has been shown to directly regulate the expression of UGT2B4 and UGT1A3 .[15][16]

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that primarily regulates fatty acid metabolism.[8][17] It also plays a significant role in bile acid homeostasis. PPARα activation has been shown to induce the expression of several UGTs, including UGT1A3 , UGT1A4 , and UGT2B4 , thereby enhancing bile acid glucuronidation.[17][18]

Pregnane X Receptor (PXR)

PXR is another xenobiotic-sensing nuclear receptor that regulates the expression of drug-metabolizing enzymes. PXR has been shown to be involved in the regulation of UGT1A1 , UGT1A3 , and UGT1A4 expression.[18]

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating UGT Expression

The following diagrams illustrate the signaling pathways through which FXR and PPARα regulate the expression of UGTs involved in bile acid glucuronidation.

Caption: FXR signaling pathway for UGT gene induction.

Caption: PPARα signaling pathway for UGT gene induction.

Experimental Workflow for Investigating Bile Acid Glucuronidation

The following diagram outlines a typical experimental workflow for studying bile acid glucuronidation in vitro.

Caption: In vitro bile acid glucuronidation workflow.

Experimental Protocols

In Vitro UGT Assay for Bile Acid Glucuronidation

This protocol is a generalized procedure based on methodologies described in the literature.[1][5][12]

Materials:

-

Human liver microsomes (HLM) or recombinant human UGT enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Bile acid substrate (e.g., CDCA, LCA) dissolved in a suitable solvent (e.g., DMSO).

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt.

-

Magnesium chloride (MgCl₂).

-

Tris-HCl buffer (pH 7.4).

-

Alamethicin (optional, to permeabilize microsomal vesicles).

-

Acetonitrile (B52724) or other suitable quenching solvent.

-

96-well plates.

-

Incubator.

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and HLM or recombinant UGT enzyme. If using intact microsomes, pre-incubate with alamethicin on ice for 15-20 minutes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.

-

Initiate Reaction: Start the reaction by adding the bile acid substrate and UDPGA. The final volume is typically 100-200 µL.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

Quantification of Bile Acid Glucuronides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acid glucuronides.[6][11][19][20][21]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometry: Detection is performed in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each bile acid glucuronide and internal standard.

Procedure:

-

Sample Injection: Inject the prepared supernatant from the in vitro assay onto the LC column.

-

Chromatographic Separation: Separate the bile acid glucuronides from other components of the reaction mixture.

-

Mass Spectrometric Detection: Detect and quantify the eluting bile acid glucuronides using optimized MRM transitions.

-

Data Analysis: Generate a standard curve using authentic bile acid glucuronide standards to quantify the amount of product formed in the enzymatic reaction.

Bile Acid Cytotoxicity Assay

This protocol provides a general method to assess the cytotoxicity of bile acids and their glucuronidated metabolites.[3][9][22][23]

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

-

Cell culture medium and supplements.

-

Bile acids and their corresponding glucuronides.

-

Cytotoxicity assay kit (e.g., MTS, LDH release assay).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed hepatocytes in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

-

Treatment: Treat the cells with various concentrations of the parent bile acid or its glucuronide conjugate for a specified period (e.g., 24-48 hours). Include a vehicle control.

-

Assess Viability: At the end of the treatment period, measure cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.

Conclusion

Bile acid glucuronidation is a fundamentally important pathway for the detoxification and elimination of potentially harmful bile acids, thereby protecting the liver from cholestatic injury. The expression and activity of the UGT enzymes responsible for this process are intricately regulated by a network of nuclear receptors, including FXR, PPARα, and PXR, which respond to the metabolic state of the organism. Understanding the quantitative aspects of bile acid glucuronidation, the intricacies of its regulation, and the methodologies to study it are crucial for researchers and drug development professionals aiming to develop therapeutic strategies for liver and metabolic diseases. The data and protocols presented in this guide provide a comprehensive resource for advancing research in this critical area.

References

- 1. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Assay System to Detect Drug-Induced Bile Acid-Dependent Cytotoxicity Using Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. [PDF] Quantitative Analysis of UDP-Glucuronosyltransferase (UGT) 1A and UGT2B Expression Levels in Human Livers | Semantic Scholar [semanticscholar.org]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. escholarship.org [escholarship.org]

- 8. Nutrient-sensing nuclear receptors PPARα and FXR control liver energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxicity of bile salts against biliary epithelium: a study in isolated bile ductule fragments and isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 12. The human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of UDP-glucuronosyltransferase (UGT) 1A and UGT2B expression levels in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Regulation of the human bile acid UDP-glucuronosyltransferase 1A3 by the farnesoid X receptor and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FXR induces the UGT2B4 enzyme in hepatocytes: a potential mechanism of negative feedback control of FXR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In Vitro Assay System to Detect Drug-Induced Bile Acid-Dependent Cytotoxicity Using Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Taurocholic Acid-d4 and its Glucuronidated Metabolites as Internal Standards in Bioanalysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the application of deuterated taurocholic acid (TCA-d4) as an internal standard for the quantitative analysis of bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the specific compound "Taurocholic acid-3-o-glucuronide-d4" is not commercially available or described in the literature, this guide will address its constituent parts: deuterated taurocholic acid and the process of glucuronidation, which are critical in drug metabolism and clinical research.

Introduction: The Role of Internal Standards in Quantitative Bioanalysis

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that behaves chemically and physically as closely as possible to the analyte of interest but is distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard.[1][2] They co-elute with the analyte, experience similar matrix effects, and have comparable extraction recovery, thus providing the most accurate correction for variations during sample preparation and analysis.[2]

Taurocholic acid (TCA) is a primary conjugated bile acid synthesized in the liver, playing a crucial role in lipid digestion and signaling.[3] Its quantification in biological matrices is vital for studying liver diseases, metabolic disorders, and drug-induced cholestasis.[4] Taurocholic acid-d4 (TCA-d4) serves as an excellent internal standard for the quantification of endogenous TCA.[5][6]

Physicochemical Properties and Synthesis

Physicochemical Data

The properties of Taurocholic acid-d4 are essential for its application as an internal standard.

| Property | Value |

| Chemical Formula | C₂₆H₄₀D₄NNaO₇S |

| Molecular Weight | 541.7 g/mol |

| Deuterated Purity | ≥99% deuterated forms (d₁-d₄) |

| Physical Form | Solid |

| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL |

(Data sourced from commercially available standards)

Synthesis Overview

The synthesis of deuterated bile acids is a multi-step process. While specific synthesis pathways for commercial TCA-d4 are proprietary, the general approach involves:

-

Starting Material: Beginning with a precursor bile acid, such as cholic acid.

-

Deuterium (B1214612) Labeling: Introducing deuterium atoms at stable positions, often on the steroid A-ring (e.g., C-2, C-4 positions), through catalytic reduction or other chemical reactions.[7]

-

Conjugation: Reacting the deuterated cholic acid with taurine (B1682933) to form deuterated taurocholic acid.

-

Purification: Extensive purification using chromatographic techniques to ensure high isotopic and chemical purity.

Glucuronidation is a key phase II metabolic reaction that increases the water solubility of bile acids, facilitating their excretion.[8] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to hydroxyl groups on the bile acid structure, such as the 3-OH position.[8] The synthesis of a glucuronidated standard would involve an additional enzymatic or chemical conjugation step.

Experimental Protocols: Quantitative Analysis of Bile Acids using TCA-d4

The following sections detail a typical workflow for the analysis of taurocholic acid and other bile acids in human serum or plasma using LC-MS/MS with TCA-d4 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from serum or plasma.[9]

Protocol:

-

Aliquot 50 µL of serum or plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (containing TCA-d4 and other relevant deuterated bile acids).[10]

-

Add 140-200 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[5][10]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 13,000-18,000 rcf) for 10 minutes at 4°C.[4][5]

-

Transfer the supernatant to a new vial or a 96-well plate for analysis.

-

The supernatant can be directly injected or evaporated to dryness and reconstituted in a mobile phase-compatible solution (e.g., 50% methanol).[6]

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for resolving isobaric bile acids. A reverse-phase C18 column is commonly used.

| Parameter | Typical Value |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)[5] |

| Column Temperature | 40-50 °C[5] |

| Mobile Phase A | Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid[11] |

| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.012% formic acid[11] |

| Flow Rate | 0.2 - 0.6 mL/min[6][11] |

| Injection Volume | 5 - 10 µL[5] |

| Gradient | Start at low %B, ramp up to high %B to elute analytes, then re-equilibrate. |

Tandem Mass Spectrometry (MS/MS) Conditions

Detection is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

| Parameter | Typical Value |

| Ionization Mode | Negative Electrospray (H-ESI)[5] |

| Ion Spray Voltage | -3000 to -4500 V[6] |

| Vaporizer Temp. | 350 °C[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |

MRM Transitions: The selection of precursor and product ions is critical for specificity. For taurine-conjugated bile acids like TCA, a characteristic product ion at m/z 80 (SO₃⁻) is often monitored.[12]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Taurocholic Acid (TCA) | 514.3 | 80.0 | ~64 |

| Taurocholic Acid-d4 (TCA-d4) | 518.3 | 80.0 | ~64 |

| Taurochenodeoxycholic Acid (TCDCA) | 498.3 | 80.0 | ~60 |

| Taurodeoxycholic Acid (TDCA) | 498.3 | 80.0 | ~60 |

(Collision energies are instrument-dependent and require optimization. Data adapted from multiple sources.)[4]

Method Validation and Performance

A robust bioanalytical method requires thorough validation. Using TCA-d4 ensures high accuracy and precision.

Quantitative Performance Data

The following table summarizes typical validation parameters from studies employing deuterated bile acid internal standards.

| Parameter | Typical Performance |

| Linearity (r²) | > 0.99[4] |

| Calibration Range | 5 ng/mL to 5000 ng/mL[4] |

| Intra- & Inter-Assay Precision (%CV) | < 10-15%[4][10] |

| Accuracy / Recovery | 85-115%[4] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL[4] |

(Data compiled from representative LC-MS/MS methods for bile acid analysis.)[4][10]

Signaling Pathways and Logical Relationships

Bile acids are not just digestive aids; they are signaling molecules that activate nuclear receptors like the Farnesoid X Receptor (FXR), which regulates bile acid synthesis. The use of TCA-d4 helps in accurately profiling bile acids to understand these pathways.

Conclusion

While a specific standard for "this compound" is not documented, the principles of its components are central to modern bioanalysis. Taurocholic acid-d4 is an indispensable tool for the accurate quantification of its endogenous counterpart, enabling precise studies in drug development and clinical diagnostics. Understanding the glucuronidation of bile acids is equally critical for a complete picture of their metabolism and detoxification. The methods and data presented in this guide provide a robust framework for researchers to develop and validate high-quality bioanalytical assays for bile acids, leveraging the reliability of stable isotope-labeled internal standards.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Bile Acids - Edubirdie [edubirdie.com]

- 4. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. Quantitative Determination of Ursodeoxycholic Acid and Its Deuterated Derivative in Human Bile by Gas Chromatography-Mass Fragmentography [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatogram Detail [sigmaaldrich.com]

- 12. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

Technical Guide: Physical and Chemical Characteristics of Taurocholic acid-3-o-glucuronide-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical and chemical characteristics of Taurocholic acid-3-o-glucuronide-d4, a crucial tool in metabolic research. The document details its properties, analytical methodologies, and metabolic context, designed for professionals in drug development and life sciences.

Introduction

This compound is the deuterated form of Taurocholic acid-3-o-glucuronide. It serves as a stable isotope-labeled internal standard for the accurate quantification of its endogenous, non-labeled counterpart in biological matrices using mass spectrometry-based techniques. Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of bile acids, facilitating their detoxification and elimination. The attachment of a glucuronic acid moiety to the 3-hydroxyl group of taurocholic acid is a key step in this process. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for precise differentiation from the naturally occurring analyte during analysis.

Physical and Chemical Properties

Specific experimental data for the physical characteristics of this compound are not extensively available in public literature. However, the properties can be inferred from its non-deuterated analogue and the parent compound, Taurocholic acid-d4.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₃₂H₄₉D₄NO₁₃S | Inferred from non-deuterated form |

| Molecular Weight | Approx. 695.86 g/mol | Calculated based on non-deuterated form[1] |

| CAS Number | Not available | - |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in methanol (B129727) and water | Inferred from related compounds |

Properties of Non-Deuterated Analogue (Taurocholic acid-3-o-glucuronide):

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₃NO₁₃S | [1] |

| Molecular Weight | 691.83 g/mol | [1] |

| CAS Number | 99794-76-0 | [1] |

Synthesis and Metabolic Pathway

Taurocholic acid-3-o-glucuronide is synthesized enzymatically from taurocholic acid. This biotransformation is a critical step in bile acid detoxification.

Enzymatic Synthesis Pathway

The glucuronidation of taurocholic acid at the 3-hydroxyl position is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver. These enzymes transfer a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the bile acid substrate.

References

The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Taurocholic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) are a superfamily of phase II metabolizing enzymes critical for the detoxification and elimination of a wide array of endogenous and xenobiotic compounds. Within the complex landscape of bile acid homeostasis, UGT-mediated glucuronidation represents a key detoxification pathway, particularly under conditions of cholestasis where bile acid accumulation can lead to cellular toxicity. While the glucuronidation of unconjugated bile acids is well-documented, the role of UGTs in the metabolism of taurine-conjugated bile acids, such as taurocholic acid (TCA), is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of the involvement of UGT enzymes in taurocholic acid metabolism, including the implicated UGT isoforms, regulatory signaling pathways, and detailed experimental protocols for in vitro investigation. Although direct kinetic data for taurocholic acid glucuronidation is limited, this guide synthesizes available evidence to provide a robust framework for researchers in this field.

Introduction to UGTs and Bile Acid Metabolism

Glucuronidation, catalyzed by UGT enzymes, involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. This conjugation reaction increases the water solubility of lipophilic compounds, facilitating their excretion via bile or urine.[1] The human UGT superfamily is divided into several families, with the UGT1A and UGT2B families being primarily responsible for the glucuronidation of bile acids.[2]

Bile acids, synthesized from cholesterol in the liver, undergo conjugation with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile. Taurocholic acid is a primary bile acid, cholic acid, conjugated with taurine. While the majority of bile acids are reabsorbed in the intestine and return to the liver via the enterohepatic circulation, a fraction undergoes further metabolism, including glucuronidation, to ensure their efficient elimination and prevent toxicity.

UGT Isoforms in Bile Acid Glucuronidation

Several UGT isoforms have been identified as key players in the glucuronidation of various bile acids. While most studies have focused on unconjugated bile acids, the detection of glucuronidated taurine-conjugated bile acids in human urine suggests that these amidated forms are also substrates for UGT enzymes.[2][3]

Key UGT Isoforms Implicated in Bile Acid Glucuronidation:

-

UGT1A3: Primarily responsible for the formation of acyl glucuronides at the C-24 carboxyl group of various bile acids.[4]

-

UGT1A4: Implicated in the formation of ether glucuronides at the 3-hydroxyl position of bile acids.[4] Studies have suggested its involvement in the 3-glucuronidation of bile acids, and by extension, potentially taurocholic acid.[2]

-

UGT2B4: Shows high activity towards the 6α-hydroxylated bile acid, hyodeoxycholic acid (HDCA).[5]

-

UGT2B7: Exhibits broad substrate specificity and is involved in the glucuronidation of various bile acids at the 3-hydroxyl position.[6] Along with UGT1A4, it is considered a likely candidate for the 3-glucuronidation of taurocholic acid.[2]

-

UGT2A1 & UGT2A2: These extrahepatic UGTs have also demonstrated significant activity towards a range of unconjugated bile acids in vitro.[7]

While direct enzymatic data for taurocholic acid is scarce, the presence of its 3-glucuronide metabolite in urine strongly points towards the action of UGT1A4 and/or UGT2B7.[2][3] Further research using recombinant human UGT isoforms is necessary to definitively characterize the specific enzymes involved and their kinetic parameters.

Quantitative Data on Bile Acid Glucuronidation

The following table summarizes the available kinetic data for the glucuronidation of various unconjugated bile acids by different UGT isoforms. It is important to note the current absence of specific kinetic data for taurocholic acid in the literature.

| UGT Isoform | Bile Acid Substrate | Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| UGT1A3 | Chenodeoxycholic Acid (CDCA) | CDCA-24G | 10.6 - 18.6 | Not Reported | [8] |

| UGT2A1 | Lithocholic Acid (LCA) | LCA-3G | 102.2 ± 14.3 | Not Reported | [7] |

| Chenodeoxycholic Acid (CDCA) | CDCA-24G | 2400 ± 1200 | Not Reported | [7] | |

| UGT2A2 | Cholic Acid (CA) | CA-24G | High (low affinity) | Not Reported | [7] |

| Chenodeoxycholic Acid (CDCA) | CDCA-24G | 100 - 400 | Not Reported | [7] |

This table will be updated as more specific data on taurocholic acid glucuronidation becomes available.

Signaling Pathways Regulating UGT Expression

The expression of UGT enzymes involved in bile acid metabolism is tightly regulated by a network of nuclear receptors that act as sensors for intracellular bile acid levels. This regulation ensures an adaptive response to fluctuations in the bile acid pool, particularly during cholestatic conditions.

As depicted in the diagram, bile acids, including potentially taurocholic acid, can activate nuclear receptors such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[9] Upon ligand binding, these receptors form heterodimers with the Retinoid X Receptor (RXR) and translocate to the nucleus. These heterodimers then bind to specific response elements in the promoter regions of target genes, including various UGTs, leading to increased transcription and subsequent protein expression.[10] This feed-forward mechanism enhances the capacity of the liver to glucuronidate and eliminate excess bile acids.

Experimental Protocols

In Vitro Taurocholic Acid Glucuronidation Assay

This protocol describes a method for assessing the glucuronidation of taurocholic acid using human liver microsomes or recombinant UGT enzymes.

Materials:

-

Taurocholic acid (substrate)

-

Human Liver Microsomes (HLM) or recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN) with 0.1% formic acid (for reaction termination)

-

Internal standard (e.g., d4-taurocholic acid)

-

96-well plates

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of taurocholic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.

-

Prepare an alamethicin stock solution (5 mg/mL in methanol).

-

-

Incubation Mixture Preparation:

-

In a 96-well plate, prepare the pre-incubation mixture containing:

-

Incubation buffer

-

HLM or recombinant UGT enzyme (final protein concentration typically 0.1-1 mg/mL)

-

Alamethicin (final concentration 25-50 µg/mg protein for microsomes)

-

Taurocholic acid at various concentrations (to determine kinetics)

-

-

Pre-incubate the mixture for 15 minutes on ice to allow for membrane permeabilization by alamethicin.

-

-

Initiation of Reaction:

-

Pre-warm the plate to 37°C for 5 minutes.

-

Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid and the internal standard.

-

Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes at 4°C) to pellet the protein.

-

-

Sample Analysis:

-

Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

-

LC-MS/MS Analysis of Taurocholic Acid and its Glucuronide

This section provides a general framework for the development of an LC-MS/MS method for the quantification of taurocholic acid and its glucuronide metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating bile acids.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A gradient elution from a low to high percentage of mobile phase B is typically used to separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Column Temperature: 40-50°C

-

Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Taurocholic Acid: Monitor the transition of the parent ion [M-H]⁻ to a specific product ion.

-

Taurocholic Acid Glucuronide: Monitor the transition of the parent ion [M-H]⁻ to a specific product ion. The exact mass-to-charge ratios will need to be determined based on the chemical formula of the glucuronide.

-

Internal Standard (d4-Taurocholic Acid): Monitor the corresponding transition for the deuterated internal standard.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Experimental Workflow and Visualization

The following diagram illustrates a typical workflow for investigating the role of UGT enzymes in taurocholic acid metabolism.

Conclusion and Future Directions

The glucuronidation of bile acids by UGT enzymes is a vital detoxification pathway. While the metabolism of unconjugated bile acids has been extensively studied, the specific role of UGTs in the glucuronidation of taurine-conjugated bile acids like taurocholic acid is an emerging area of research. The available evidence strongly suggests that taurocholic acid is a substrate for UGT-mediated glucuronidation in vivo, likely at the 3-hydroxyl position, with UGT1A4 and UGT2B7 being the probable catalysts.

Future research should focus on:

-

Direct in vitro studies: Utilizing recombinant human UGT isoforms to definitively identify the enzymes responsible for taurocholic acid glucuronidation and to determine their kinetic parameters (Km and Vmax).

-

Comparative studies: Directly comparing the glucuronidation rates of cholic acid and taurocholic acid to understand the influence of taurine conjugation on UGT activity.

-

In vivo studies: Utilizing animal models to further investigate the physiological relevance of taurocholic acid glucuronidation and its impact on bile acid homeostasis and signaling.

A deeper understanding of the UGT-mediated metabolism of taurocholic acid will provide valuable insights for drug development, particularly for drugs that may modulate UGT activity or be co-administered with bile acid therapies. This knowledge will also contribute to a more complete picture of bile acid detoxification and its role in liver health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Profiling of Urinary Glucuronidated Bile Acids across Age Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling of Urinary Glucuronidated Bile Acids across Age Groups [mdpi.com]

- 4. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation of hyodeoxycholic acid in human liver. Evidence for a selective role of UDP-glucuronosyltransferase 2B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substrate specificity of the human UDP-glucuronosyltransferase UGT2B4 and UGT2B7. Identification of a critical aromatic amino acid residue at position 33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of the human bile acid UDP-glucuronosyltransferase 1A3 by the farnesoid X receptor and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Taurocholic Acid-3-O-glucuronide-d4 and Related Deuterated Bile Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analytical methodologies and applications relevant to Taurocholic acid-3-O-glucuronide-d4 and other deuterated bile acids. While a specific Certificate of Analysis for this compound is not publicly available, this document compiles essential technical information from related compounds to serve as a valuable resource for research and development.

Quantitative Data

Deuterated bile acids are primarily utilized as internal standards for quantitative analysis by mass spectrometry.[1][2] The following tables summarize key quantitative information gathered from analytical studies of related compounds.

Table 1: Physicochemical Properties of Taurocholic Acid

| Property | Value | Source |

| Molecular Weight | 515.7 g/mol | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donors | 5 | PubChem |

| Hydrogen Bond Acceptors | 8 | PubChem |

| Rotatable Bonds | 7 | PubChem |

| Topological Polar Surface Area | 144.16 Ų | PubChem |

Note: These properties are for the non-deuterated form, Taurocholic acid. Deuteration has a minimal effect on these calculated physicochemical properties.

Table 2: Example Concentrations for Deuterated Bile Acid Standards in LC/MS/MS Analysis [3]

| Compound | Abbreviation | Concentration in Standard Mix (nM) |

| Cholic Acid-d4 | CA-d4 | 1,150 |

| Taurocholic Acid-d4, Sodium Salt | TCA-d4 | 1,000 |

| Glycocholic Acid-d4 | GCA-d4 | 1,150 |

Table 3: Hepatobiliary Disposition of Taurocholic Acid in Sandwich-Cultured Hepatocytes (SCH) [4]

| Parameter | Human SCH | Rat SCH |

| Basolateral Uptake Clearance (CLUptake) | Greater than rat | - |

| Biliary Excretion Clearance (CLBile) | Slightly lower than rat | - |

| Basolateral Efflux Clearance (CLBL) | Notably lower than rat | - |

| Biliary Efflux Clearance (ml/min per g liver) | 0.62 ± 0.11 | 0.22 ± 0.08 |

Experimental Protocols

Quantitative Analysis of Bile Acids using LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of bile acids in serum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for deuterated internal standards like this compound.

Objective: To achieve chromatographic separation, detection, and quantification of multiple bile acids.

Materials:

-

Internal Standards: Deuterated bile acids (e.g., Taurocholic Acid-d4).[5]

-

Analytical Reference Standards: Non-deuterated bile acids.

-

Sample Matrix: Serum (100 µL).

-

Protein Precipitation Agent: Acetonitrile (B52724) or Methanol.[6]

-

HPLC System: Vanquish Horizon HPLC binary pump or equivalent.[7]

-

HPLC Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[7]

-

Mobile Phase: Water and Acetonitrile/Methanol mixture with 0.1% Formic Acid.[7]

-

Mass Spectrometer: TSQ Quantis triple quadrupole mass spectrometer or equivalent.[7]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

LC Separation:

-

MS/MS Detection:

-

Ionization Mode: Negative Electrospray Ionization (H-ESI).[7]

-

Vaporizer Temperature: 350 °C.[7]

-

Ion Transfer Tube Temperature: 300 °C.[7]

-

MRM Acquisition: Optimize the multiple reaction monitoring (MRM) parameters for each bile acid and its corresponding deuterated internal standard using software tools like Agilent MassHunter.[3]

-

-

Quantification:

-

Construct calibration curves using the analytical reference standards.

-

Quantify the endogenous bile acids in the samples by comparing their peak area ratios to the corresponding deuterated internal standards.

-

Characterization of Taurocholic Acid Hepatobiliary Disposition in Sandwich-Cultured Hepatocytes (SCH)

This protocol describes a method to study the uptake and efflux of bile acids in an in vitro liver model.

Objective: To characterize the relative contributions of biliary versus basolateral efflux to the disposition of taurocholic acid.

Model System: Human and rat sandwich-cultured hepatocytes (SCH).[4]

Procedure:

-

Cell Culture: Culture primary hepatocytes between two layers of collagen to form a sandwich configuration, which allows for the formation of bile canaliculi.

-

Uptake and Efflux Experiment:

-

Pre-incubate the SCH under control conditions or with an inhibitor of interest.

-

Initiate the experiment by adding radiolabeled or fluorescently tagged taurocholic acid to the incubation medium.

-

At various time points, collect samples from both the cells and the incubation medium to measure the accumulation of the bile acid.

-

To measure efflux, after an initial uptake period, replace the medium with a substrate-free medium and measure the appearance of the bile acid in the medium over time.

-

-

Pharmacokinetic Modeling:

-

Fit the collected concentration-time data to a pharmacokinetic model using software like Phoenix WinNonlin.[4]

-

The model should include compartments representing the incubation medium, the hepatocytes, and the bile canaliculi.

-

Estimate key clearance parameters such as basolateral uptake clearance (CLUptake), biliary excretion clearance (CLBile), and basolateral efflux clearance (CLBL).[4]

-

Signaling Pathways and Experimental Workflows

Hepatobiliary Disposition of Taurocholic Acid

The following diagram illustrates the key transporters involved in the uptake and efflux of taurocholic acid in hepatocytes. The bile salt export pump (BSEP) is crucial for biliary excretion, while multidrug resistance-associated proteins (MRPs) contribute to basolateral efflux.[4]

Caption: Key transporters in the hepatobiliary disposition of taurocholic acid.

LC-MS/MS Workflow for Bile Acid Quantification

This diagram outlines the major steps in a typical workflow for quantifying bile acids from a biological sample using LC-MS/MS with an internal standard.

Caption: General workflow for bile acid quantification using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Species Differences in Hepatobiliary Disposition of Taurocholic Acid in Human and Rat Sandwich-Cultured Hepatocytes: Implications for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to Commercial Deuterated Bile Acid Standards for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available deuterated bile acid standards. These stable isotope-labeled internal standards are indispensable for accurate quantification of endogenous bile acids in complex biological matrices using mass spectrometry. This document outlines the major suppliers, provides detailed experimental protocols for their use, and illustrates the key signaling pathways in which bile acids are involved.

Commercial Suppliers of Deuterated Bile Acid Standards

The selection of a suitable deuterated bile acid standard is critical for the accuracy and reproducibility of quantitative bioanalytical methods. Several reputable suppliers offer a wide range of these standards, either as individual compounds or as mixtures. The following tables summarize the offerings from prominent vendors.

Table 1: Prominent Commercial Suppliers of Deuterated Bile Acid Standards

| Supplier | Website | Key Offerings |

| Cayman Chemical | --INVALID-LINK-- | Offers individual deuterated bile acids and "MaxSpec® Discovery Mixture," a quantitative analytical standard mixture.[1][2] Products are supplied with a batch-specific certificate of analysis guaranteeing identity, purity, stability, and concentration.[1][2] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Provides a "Bile Acids Standard Mixture" suitable for mass spectrometry, containing a variety of primary, secondary, and conjugated deuterated bile acids dissolved in methanol (B129727). |

| Avanti Polar Lipids | --INVALID-LINK-- | Supplies a comprehensive line of individual, high-purity (≥98%) deuterated bile acids for research applications.[3] |

| Cambridge Isotope Laboratories, Inc. (CIL) | --INVALID-LINK-- | Offers an extensive list of stable isotope-labeled bile acids, including unconjugated and conjugated forms, available as individual standards or as dried-down mixes for reconstitution.[4] |

| MedChemExpress (MCE) | --INVALID-LINK-- | Provides a wide variety of stable isotope-labeled bile acids with high purity, often exceeding 99%, for use as internal standards in quantitative GC/LC-MS analysis.[5] |

Table 2: Representative Deuterated Bile Acid Standards and Their Specifications

| Bile Acid | Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Format |

| Cholic Acid-d4 | Cayman Chemical | 31348 | ≥98% | Not specified | 100 µg (solid) |

| Cholic Acid-d4 | MedChemExpress | HY-N0324S | 99.91% | Not specified | 1mg, 5mg (solid) |

| Chenodeoxycholic Acid-d4 | MedChemExpress | HY-76847S | 99.93% | Not specified | 1mg, 5mg (solid) |

| Deoxycholic Acid-d4 | Avanti Polar Lipids | 860369 | ≥98% | Not specified | 1mg, 5mg (solid) |

| Lithocholic Acid-d4 | Cambridge Isotope Laboratories | DLM-387 | ≥98% | 98 atom % D | 1mg (solid) |

| Glycocholic Acid-d4 | Santa Cruz Biotechnology | sc-211513 | Not specified | Not specified | 100 µg (solid) |

| Taurocholic Acid-d4 (sodium salt) | MedChemExpress | HY-B1788S | ≥99.0% | Not specified | 1mg, 5mg (solid) |

| Deuterated Bile Acids Mixture | Cayman Chemical | 33506 | See CofA | Not specified | Solution in Methanol |

| Bile Acids Standard Mixture | Sigma-Aldrich | SMB00967 | See CofA | Not specified | Solution in Methanol |

Note: Purity and isotopic enrichment specifications can vary by lot. Researchers should always consult the certificate of analysis (CofA) for the most accurate information.

Experimental Protocols

The use of deuterated bile acids as internal standards is crucial for correcting for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation from Serum/Plasma

A common method for extracting bile acids from serum or plasma is protein precipitation.[6][7]

Protocol: Protein Precipitation

-

Aliquoting the Sample: In a microcentrifuge tube, add 50 µL of serum or plasma.[8][7]

-

Adding the Internal Standard: Spike the sample with a known concentration of the deuterated bile acid standard mixture. The volume and concentration will depend on the expected endogenous bile acid levels and the sensitivity of the mass spectrometer. A typical approach is to add 10 μl of the internal standard working solution.[7]

-

Protein Precipitation: Add 3 to 4 volumes of cold acetonitrile (B52724) or methanol to the sample to precipitate proteins.[6] For example, add 140 μl of methanol.[7]

-

Vortexing and Incubation: Vortex the mixture thoroughly for at least 20 seconds and incubate at a cold temperature (e.g., -20°C or 4°C) for 20-30 minutes to enhance protein precipitation.[9][10]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 16,000-18,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9][10]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[6]

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as a mixture of methanol or acetonitrile and water, for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following provides a general LC-MS/MS methodology for the analysis of bile acids. Specific parameters should be optimized for the instrument and the specific bile acids of interest.

Table 3: Typical LC-MS/MS Parameters for Bile Acid Analysis

| Parameter | Description |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm particle size).[7] |

| Mobile Phase A | Water with an additive such as 0.1% formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[9] |

| Mobile Phase B | Acetonitrile or methanol with a similar additive.[9] |

| Gradient | A gradient elution is typically used to separate the various bile acid species over a run time of 10-20 minutes.[10][11] |

| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |

| Injection Volume | 5-10 µL.[9] |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode is commonly used for bile acid analysis. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each bile acid and its deuterated internal standard. |

Bile Acid Signaling Pathways and Experimental Workflows

Bile acids are not only important for digestion but also act as signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[12] The primary receptors involved in these processes are the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[12]

Bile Acid Synthesis and Regulation via FXR and TGR5

The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver from cholesterol.[12] This process is tightly regulated through a negative feedback loop involving FXR.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. ukisotope.com [ukisotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 12. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathway of Taurocholic Acid Glucuronidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid (TCA), a primary conjugated bile acid, plays a crucial role in lipid digestion and absorption. Its metabolism is a key area of investigation in the study of liver diseases, drug metabolism, and gut microbiome interactions. Glucuronidation, a major phase II metabolic pathway, is a critical detoxification mechanism for endogenous compounds like bile acids, enhancing their water solubility and facilitating their excretion. This technical guide provides a comprehensive overview of the metabolic pathway of taurocholic acid glucuronidation, focusing on the enzymatic processes, regulatory mechanisms, and detailed experimental protocols for its investigation.

Metabolic Pathway of Taurocholic Acid Glucuronidation

The glucuronidation of taurocholic acid involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the taurocholic acid molecule. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting product is a more hydrophilic taurocholic acid glucuronide, which can be more readily eliminated from the body.

The primary enzymes implicated in the glucuronidation of bile acids, including taurocholic acid, belong to the UGT1A and UGT2B subfamilies. Specifically, UGT1A3, UGT1A4, UGT2B4, and UGT2B7 have been identified as key players in bile acid conjugation.[1][2] The sites of glucuronidation on the taurocholic acid molecule can be at the hydroxyl groups (ether glucuronidation) or the carboxylic acid group (acyl glucuronidation).[1]

Below is a diagram illustrating the core metabolic pathway:

References

Methodological & Application

Application Note: LC-MS/MS Quantification of Bile Acid Glucuronides in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Bile acid glucuronides are increasingly recognized as important metabolites in the detoxification and elimination of bile acids, particularly in cholestatic conditions. Their accurate quantification is crucial for understanding liver function, drug-induced liver injury, and the overall homeostasis of bile acids. This application note presents a detailed protocol for the sensitive and specific quantification of a panel of bile acid glucuronides in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by multiple reaction monitoring (MRM).

Introduction